7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dionehydrochloride
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Overview
Description
7-Benzyl-2-oxa-7-azaspiro[44]nonane-1,3-dionehydrochloride is a chemical compound with the molecular formula C14H15NO3·HCl It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dionehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzylamine with a suitable cyclic anhydride to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the oxo and aza functionalities, resulting in the final compound. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of automated reactors and advanced analytical techniques ensures consistent production of the compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dionehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dionehydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying ring strain and reactivity.
Biology: Researchers investigate the compound’s potential as a bioactive molecule, exploring its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is studied for its potential therapeutic properties, including its ability to modulate specific biological pathways or act as a drug candidate.
Mechanism of Action
The mechanism of action of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dionehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid;hydrochloride: This compound has a similar spirocyclic structure but differs in the functional groups attached to the ring system.
N-acylimino-substituted 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes: These compounds share the spirocyclic core but have different substituents and electronic properties.
Uniqueness
7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dionehydrochloride is unique due to its specific combination of functional groups and spirocyclic structure.
Properties
IUPAC Name |
7-benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3.ClH/c16-12-8-14(13(17)18-12)6-7-15(10-14)9-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGXESFJNXRWLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)OC2=O)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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